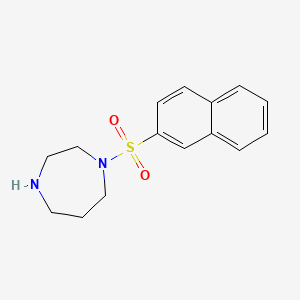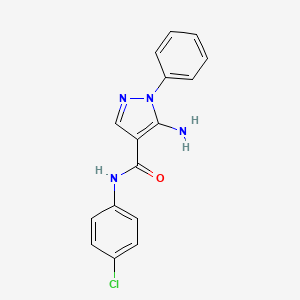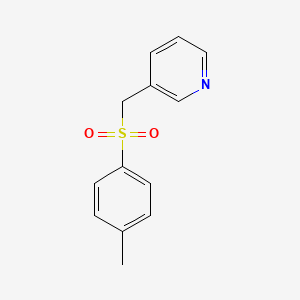
(3-Pyridylmethyl)(p-tolyl) sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Pyridylmethyl)(p-tolyl) sulfone is an organic compound that features a sulfone group bonded to a pyridylmethyl and a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pyridylmethyl)(p-tolyl) sulfone typically involves the sulfonylation of aromatic compounds. One common method is the Friedel–Crafts sulfonylation reaction, where methyl p-toluenesulfonate is used as a sulfonylating precursor. In this procedure, methyl p-toluenesulfonate is treated and activated with pyridine to produce N-methylpyridinium p-toluenesulfonate, which acts as the sulfonylation reagent .
Industrial Production Methods
Industrial production of methyl p-tolyl sulfone can be achieved by taking p-toluenesulfonylchloride, anhydrous sodium sulfite, sodium bicarbonate, and monochloro methane as synthesizing raw materials. The process involves salifying the p-toluenesulfonylchloride, synthesizing the methyl p-tolyl sulfone, adjusting pH, reducing the temperature, and then filtering, dehydrating, and drying the product .
Análisis De Reacciones Químicas
Types of Reactions
(3-Pyridylmethyl)(p-tolyl) sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or ruthenium tetroxide can be used as oxidizing agents.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(3-Pyridylmethyl)(p-tolyl) sulfone has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Pyridylmethyl)(p-tolyl) sulfone involves its interaction with molecular targets and pathways within biological systems. The sulfone group can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with specific metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl p-tolyl sulfone
- Ethynyl p-tolyl sulfone
- Phenyl vinyl sulfone
Uniqueness
(3-Pyridylmethyl)(p-tolyl) sulfone is unique due to the presence of both a pyridylmethyl and a p-tolyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to other sulfones, making it a valuable compound in both research and industrial contexts .
Propiedades
IUPAC Name |
3-[(4-methylphenyl)sulfonylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-11-4-6-13(7-5-11)17(15,16)10-12-3-2-8-14-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOCCKKXKZBJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[3-(1-methyltetrazol-5-yl)anilino]ethanone](/img/structure/B7418439.png)
![1-[4-ethyl-2-methyl-5-(2-piperidin-3-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7418444.png)
![1-(3,4-dihydro-2H-chromen-4-ylmethyl)-3-[(5-fluoro-2-methoxyphenyl)methyl]urea](/img/structure/B7418452.png)
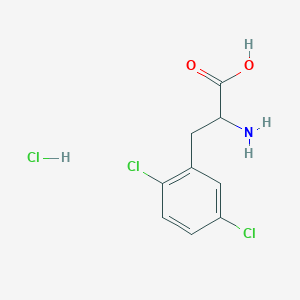
![(4'-Ethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B7418470.png)
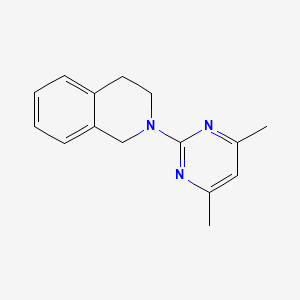
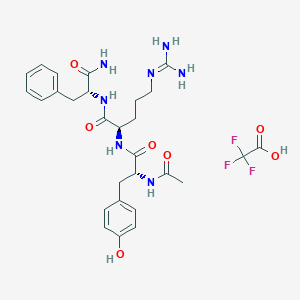
![(NE)-N-[[5-(4-fluorophenoxy)-1,3-dimethylpyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B7418490.png)
![3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B7418493.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B7418499.png)
![5-Methoxy-2-[5-(2-methyl-1,3-thiazol-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B7418500.png)

